![molecular formula C17H16BrFN4O2 B2529828 (E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide CAS No. 1627441-31-9](/img/structure/B2529828.png)
(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C17H16BrFN4O2 and its molecular weight is 407.243. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enaminones as Building Blocks for Heterocyclic Compounds
Enaminones have been utilized as key intermediates in the synthesis of a variety of heterocyclic compounds, demonstrating potential antitumor and antimicrobial activities. For instance, N-arylpyrazole-containing enaminones were synthesized and reacted with various compounds to afford substituted pyridine derivatives, bipyrazoles, pyrazolylisoxazoles, and other heterocycles. Some of these synthesized compounds exhibited cytotoxic effects comparable to standard treatments like 5-fluorouracil against human breast and liver carcinoma cell lines, showcasing their potential in cancer research. The antimicrobial activity of selected compounds was also evaluated, highlighting their potential as antimicrobial agents (S. Riyadh, 2011).
Synthesis and Evaluation of Pyrazolopyrimidines
Pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, revealing their potential as therapeutic agents. These compounds were synthesized via condensation reactions, and their structures were established using NMR and mass spectrometry. They were screened for cytotoxicity against cancer cell lines and for 5-lipoxygenase inhibition, demonstrating the significant bioactivity of some derivatives and highlighting the structure-activity relationship (SAR) that underpins their efficacy (A. Rahmouni et al., 2016).
Antiviral Activity Against Influenza
Benzamide-based 5-aminopyrazoles and their fused heterocycles were synthesized and tested for their anti-influenza A virus activity. These compounds, particularly eight of the synthesized derivatives, showed significant antiviral activities against bird flu influenza (H5N1), with viral reduction in the range of 85–65%, indicating their potential as antiviral agents (A. Hebishy et al., 2020).
Heterocyclic Synthesis Using Fluorinated Enamides
The unique electrophilic reactivity endowed by fluorine atoms in N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides has been explored for heterocyclic synthesis. These compounds, when treated with oxygen nucleophiles, undergo nucleophilic vinylic substitution reactions, leading to the formation of fluorinated heterocycles like 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, demonstrating the versatility of fluorinated enamides in synthesizing fluorinated heterocyclic compounds (Tamara Meiresonne et al., 2015).
Propriétés
IUPAC Name |
(E)-3-[4-(4-bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN4O2/c1-2-16(24)20-7-8-21-17(25)6-4-12-3-5-15(14(19)9-12)23-11-13(18)10-22-23/h2-6,9-11H,1,7-8H2,(H,20,24)(H,21,25)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLHVJHOUWEIIE-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNC(=O)C=CC1=CC(=C(C=C1)N2C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)NCCNC(=O)/C=C/C1=CC(=C(C=C1)N2C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

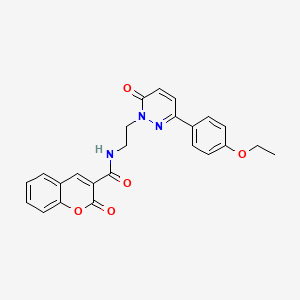
![7-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2529748.png)
![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)
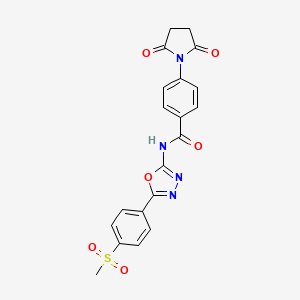
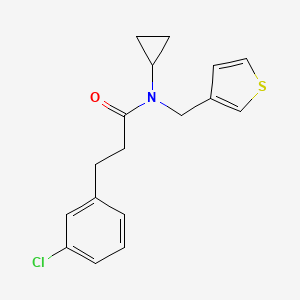
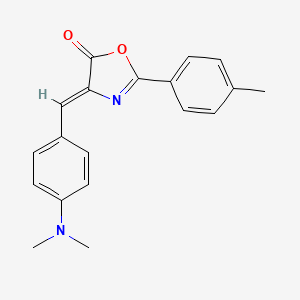

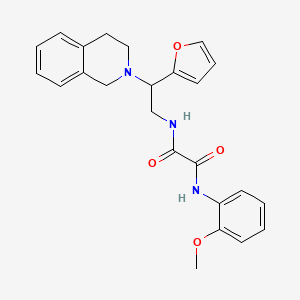
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)
![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)
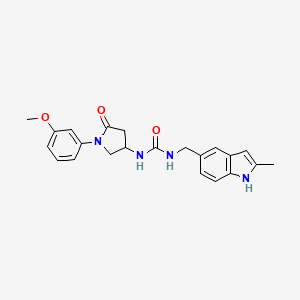
![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)